molecular formula C13H12N6OS2 B2966737 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351661-08-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2966737
CAS No.: 1351661-08-9
M. Wt: 332.4
InChI Key: LPSKVWMJJUZYLO-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at position 6, linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further connected to a 4-methylthiazole ring, a structural motif known for its role in modulating biological activity in medicinal chemistry . This compound’s design combines pyridazine’s electron-deficient aromatic system with thiazole’s metabolic stability, making it a candidate for targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-7-22-13(15-9)16-11(20)8-21-12-4-3-10(17-18-12)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSKVWMJJUZYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel organic molecule that combines several pharmacologically relevant structural motifs, including a pyrazole, pyridazine, thioether, and thiazole. This structural diversity indicates potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS, with a molecular weight of 336.39 g/mol. The presence of heterocyclic rings and a thioether linkage suggests that this compound may exhibit unique reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BNCI-H46012.50
Example CSF-26842.30

These findings suggest that This compound could also exhibit similar anticancer activity due to its structural characteristics .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer progression. Compounds with similar structures have been shown to modulate kinase activity, which is crucial in cancer cell signaling pathways. For instance, some derivatives have been reported to inhibit Aurora-A kinase and CDK2, leading to reduced cell proliferation .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of Pyrazole : Reaction of hydrazine with diketones.
  • Formation of Pyridazine : Reaction with nitriles.
  • Thioether Linkage : Introduction via nucleophilic substitution.
  • Acetamide Formation : Acylation with thiazole derivatives.

These synthetic routes are optimized for yield and purity .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity : Compounds similar to this one have demonstrated antimicrobial properties, suggesting that it may also possess activity against bacterial strains.
  • Anti-inflammatory Effects : Other derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thioether-Linked Acetamides

Compound Name Core Structure Key Substituents/Modifications Thioether/Acetamide Linkage Reference
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Pyridazine + 4-methylthiazole Pyrazole at pyridazine C6; 4-methylthiazole at N Thioether + acetamide N/A
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole Bromophenyl at N; methyl at triazinoindole C5 Thioether + acetamide
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (20) Pyrimidinone + benzothiazole Trifluoromethyl at benzothiazole C6; methoxybenzyl Thioether + acetamide
2-((Benzofuran-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole Chlorophenyl at N; benzofuran at oxadiazole C5 Thioether + acetamide
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Benzothiazole + pyrimidine Methylenedioxy at benzothiazole C5/C6 Thioether + acetamide

Key Observations :

  • Heterocyclic Core Influence: Pyridazine (electron-deficient) vs. triazinoindole (planar, aromatic) vs. benzothiazole (electron-rich) cores alter solubility and target binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance metabolic stability, while methyl or methoxy groups improve lipophilicity .
  • Thioether Linkage : Consistently utilized for its conformational flexibility and sulfur’s role in redox interactions .

Key Observations :

  • Coupling Efficiency : Acid-amine couplings (e.g., EDCI/HOBt) and thiol displacements achieve >70% yields, with purity often exceeding 95% .
  • Solvent and Base : DMF with NaOH or K2CO3 is preferred for thioether formation, ensuring deprotonation of thiols and smooth nucleophilic substitution .

Key Observations :

  • Antimicrobial Activity: Bromophenyl and triazinoindole derivatives (e.g., compound 26) show promise against Gram-positive pathogens .
  • Enzyme Targeting : Thiazole and benzothiazole derivatives exhibit kinase or glucosidase inhibition, suggesting the target compound may share similar binding modes .

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